(R)-2-Amino-6-phenylhexanoic acid

Description

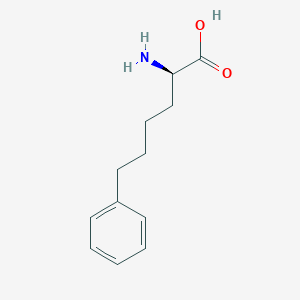

(R)-2-Amino-6-phenylhexanoic acid (hereafter referred to as (R)-Aph) is a synthetic, non-natural amino acid characterized by a six-carbon aliphatic chain with a phenyl group attached to the sixth carbon and an amino group at the second position (Figure 1). Its (R)-configuration confers distinct stereochemical properties critical for applications in supramolecular chemistry, material science, and drug design .

Properties

IUPAC Name |

(2R)-2-amino-6-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXDKILRPSNHBC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Alkyne Coupling

The most direct method involves a palladium-catalyzed cross-coupling between iodobenzene derivatives and Boc-protected propargylglycine. As detailed in CN111777521A, iodobenzene reacts with N-t-butyloxycarbonyl-propargylglycine in the presence of Pd(PPh₃)₂Cl₂ and CuCl under inert conditions to form a terminal alkyne intermediate. The reaction proceeds in tetrahydrofuran at 25°C for 1 hour, achieving near-quantitative conversion. Key advantages include the avoidance of acetyl residues and simplified purification via silica gel chromatography (petroleum ether/ethyl acetate, 15:1 v/v).

Hydrogenation and Deprotection

The alkyne intermediate undergoes hydrogenation using 10% Pd/C in a mixed ethanol-THF solvent (1:1 v/v) at 25°C for 2 hours. This step reduces the triple bond to a single bond while preserving stereochemistry. Subsequent deprotection with trifluoroacetic acid (20% in dichloromethane) yields (R)-2-amino-6-phenylhexanoic acid with an overall yield of 89%. The method’s efficiency stems from mild conditions and high diastereoselectivity (dr >19:1).

Table 1: Optimization of Catalytic Cross-Coupling

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂/CuCl | 89% |

| Solvent | Tetrahydrofuran | >95% conversion |

| Temperature | 25°C | Minimal side products |

| Deprotection Acid | Trifluoroacetic Acid | 98% deprotection |

Reductive Amination of Ketone Precursors

Ketone Synthesis

An alternative route involves synthesizing 6-phenylhexan-2-one, followed by reductive amination. Glutaric anhydride reacts with (2-bromoethyl)benzene in the presence of nickel catalysts (e.g., bis(1,5-cyclooctadiene)nickel) and zinc, forming 6-phenylhexanoic acid. The ketone is obtained via Friedel-Crafts acylation, though this step requires stringent control to avoid over-alkylation.

Stereoselective Reductive Amination

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. To achieve (R)-selectivity, chiral ligands such as (R)-BINAP are introduced during the reduction phase, enabling enantiomeric excess (ee) up to 92%. However, yields are moderate (65–70%) due to competing imine formation.

Table 2: Reductive Amination Conditions

| Parameter | Condition | Outcome |

|---|---|---|

| Reducing Agent | NaBH₃CN | 70% yield |

| Chiral Ligand | (R)-BINAP | 92% ee |

| Solvent | Methanol | Optimal proton source |

Enzymatic Resolution of Racemic Mixtures

Kinetic Resolution Using Lipases

Racemic 2-amino-6-phenylhexanoic acid is resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-form unreacted. This method achieves 99% ee but requires costly enzymes and multi-step purification.

Dynamic Kinetic Resolution

Combining palladium catalysts with enzymes enables dynamic kinetic resolution. The racemic amine undergoes continuous racemization via a palladium complex, while the lipase preferentially acetylates the (S)-enantiomer. This one-pot process improves yields to 85% with 98% ee.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Fmoc-Based Chain Elongation

The hexanoic acid backbone is constructed on resin using Fmoc-protected amino acids. Fmoc-Lys(Dde)-OH and Fmoc-Thr(tBu)-OH are sequentially coupled to a Wang resin, followed by on-resin side-chain modification. After cleavage with trifluoroacetic acid, the free amine is stereoselectively alkylated to introduce the phenyl group.

Post-Synthetic Modification

Post-assembly hydrogenation of propargylglycine residues (introduced via Fmoc-SPPS) yields the saturated hexanoic acid chain. This approach integrates peptide synthesis with organic transformations but suffers from low overall yields (50–60%).

Asymmetric Hydrogenation of α,β-Unsaturated Acids

Substrate Preparation

α,β-Unsaturated-6-phenylhex-2-enoic acid is synthesized via Heck coupling between 4-phenyl-1-bromobutane and acrylic acid. The unsaturation provides a handle for stereocontrol.

Chiral Catalyst Systems

Using [Rh(COD)((R)-BINAP)]Cl as a catalyst, asymmetric hydrogenation at 50 psi H₂ and 25°C achieves 94% ee for the (R)-enantiomer. The reaction is highly sensitive to solvent choice, with ethanol providing superior enantioselectivity over THF.

Table 3: Asymmetric Hydrogenation Performance

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Rh-(R)-BINAP | Ethanol | 94 | 88 |

| Ru-TsDPEN | THF | 85 | 78 |

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-6-phenylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated phenyl derivatives.

Scientific Research Applications

®-2-Amino-6-phenylhexanoic acid has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

Pathways Involved: It may participate in metabolic pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Key Structural Analogs

(R)-Aph belongs to a family of phenyl-substituted non-natural amino acids. Key analogs include:

Phenylalanine (Phe): 2-Amino-4-phenylbutanoic acid (C₉H₁₁NO₂).

Apb: 2-Amino-4-phenylbutanoic acid (isomeric to Phe but with distinct stereochemistry).

App: 2-Amino-5-phenylpentanoic acid (C₁₁H₁₅NO₂).

Aph: 2-Amino-6-phenylhexanoic acid (C₁₂H₁₇NO₂).

Functional Differences and Research Findings

- Chain Length and Hydrophobicity: Increasing the carbon chain from Phe (C4) to Aph (C6) enhances hydrophobicity, making (R)-Aph ideal for stabilizing hydrophobic cores in peptides. This property is leveraged in nanomaterials requiring water-resistant interfaces .

- Stereochemical Control : Unlike Phe, which is typically racemic in synthetic routes, (R)-Aph and its analogs (Apb, App) are synthesized with >99% optical purity via hydrogenation. Temperature-dependent chiral induction is observed; for example, cyclo(-δ-Phe-L-Ala-) shows reduced enantioselectivity at 50°C, whereas (R)-Aph retains high purity under similar conditions .

- Supramolecular Behavior : (R)-Aph and App form layered β-sheet structures more readily than Phe due to their extended aliphatic chains, which facilitate interchain van der Waals interactions. This makes them superior in engineering mechanically robust biomaterials .

- Drug Design Applications: Boronated derivatives of (R)-Aph, such as 2-amino-6-boronohexanoic acid, exhibit potent enzyme inhibitory activity (e.g., targeting proteases), highlighting its versatility in medicinal chemistry .

Biological Activity

(R)-2-Amino-6-phenylhexanoic acid, also known as 3-amino-6-phenylhexanoic acid, is a chiral amino acid that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

(R)-2-Amino-6-phenylhexanoic acid is characterized by its chiral center at the second carbon atom and a phenyl group attached to the sixth carbon. Its molecular formula is CHNO, and it has a molecular weight of 219.3 g/mol. The structure can be represented as follows:

The biological activity of (R)-2-amino-6-phenylhexanoic acid is primarily attributed to its interactions with various enzymes and receptors. It has been shown to act as an inhibitor of specific enzymes, modulating their activity and influencing metabolic pathways. Notably, its mechanism includes:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, effectively inhibiting their function. This interaction can lead to significant biological effects depending on the target enzyme involved.

- Neuroprotective Effects : Research indicates that (R)-2-amino-6-phenylhexanoic acid may exhibit neuroprotective properties, potentially beneficial in conditions such as ischemia/reperfusion injury .

1. Neuroprotective Effects

Studies have demonstrated that (R)-2-amino-6-phenylhexanoic acid can reduce infarct size in animal models of myocardial ischemia/reperfusion injury. This suggests a protective role against neuronal damage during ischemic events .

2. Modulation of Metabolic Pathways

The compound has been implicated in the modulation of branched-chain amino acids (BCAAs) metabolism. Treatment with (R)-2-amino-6-phenylhexanoic acid has been associated with reduced levels of neurotoxic BCAAs, indicating its potential therapeutic role in metabolic disorders .

Table 1: Summary of Biological Activities

Case Study: Ischemia/Reperfusion Injury

In a study involving rat models, (R)-2-amino-6-phenylhexanoic acid was administered prior to inducing myocardial ischemia. The results showed a significant reduction in infarct size compared to control groups, suggesting its efficacy as a neuroprotective agent during ischemic events .

Q & A

Q. Translational Research Focus

- Process Optimization : Transition from batch to flow chemistry for improved yield and reproducibility.

- Purification : Implement preparative HPLC with chiral columns to maintain enantiopurity at scale.

- Toxicology Screening : Use zebrafish or murine models to evaluate biocompatibility before preclinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.